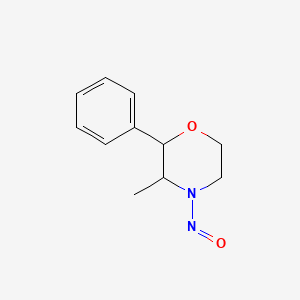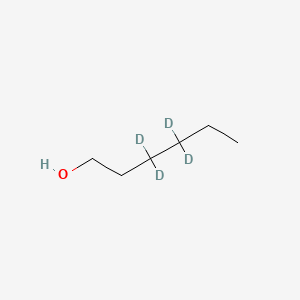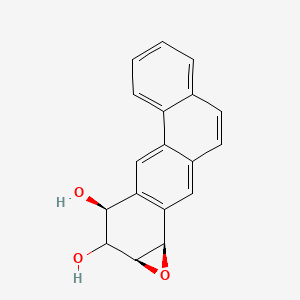
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose is a derivative of glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of an acetamido group at the second carbon, four acetyl groups at the first, third, fourth, and sixth carbons, and a thio group at the fifth carbon. It is commonly used as a glycosyl donor in the synthesis of various glycosides and oligosaccharides .
Métodos De Preparación
The synthesis of 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose typically involves the acetylation of glucosamine derivatives. One common method is the one-pot synthesis using anomeric O-acylation. This method involves the reaction of glucosamine with acetic anhydride in the presence of a catalyst such as anhydrous ferric chloride in dichloromethane . The reaction conditions are mild, and the process is efficient, yielding the desired compound with high stereoselectivity.
Análisis De Reacciones Químicas
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The thio group at the fifth carbon can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine under specific conditions.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose has several applications in scientific research:
Chemistry: It is used as a glycosyl donor in the synthesis of glycosides and oligosaccharides.
Biology: It serves as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Medicine: It is used in the development of drugs targeting glycosylation pathways and as a precursor for the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose involves its role as a glycosyl donor. The compound participates in glycosylation reactions, where it transfers its glycosyl moiety to acceptor molecules. This process is facilitated by the presence of the acetamido and acetyl groups, which enhance the reactivity and stability of the compound. The molecular targets and pathways involved in these reactions include glycosyltransferases and other enzymes involved in carbohydrate metabolism .
Comparación Con Compuestos Similares
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose can be compared with other similar compounds such as:
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose: This compound is a beta-anomer of the glucopyranose derivative and is used in similar glycosylation reactions.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-alpha-D-galactopyranose: This compound is an epimer of the glucopyranose derivative and has applications in the synthesis of glycosides with different stereochemistry.
The uniqueness of this compound lies in the presence of the thio group at the fifth carbon, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C16H23NO9S |
|---|---|
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4,6-triacetyloxythian-2-yl]methyl acetate |
InChI |
InChI=1S/C16H23NO9S/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14-,15-,16+/m1/s1 |
Clave InChI |
JPEDACNJLBHRPS-QCODTGAPSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](S[C@@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)NC1C(C(C(SC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





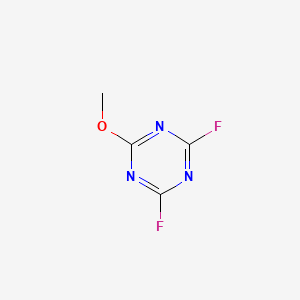

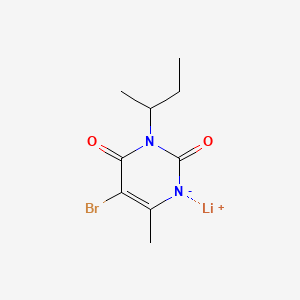
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)


